(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
CAS No.: 851805-68-0
Cat. No.: VC6998876
Molecular Formula: C21H21F3N2O4S
Molecular Weight: 454.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851805-68-0 |
|---|---|
| Molecular Formula | C21H21F3N2O4S |
| Molecular Weight | 454.46 |
| IUPAC Name | [2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C21H21F3N2O4S/c1-28-16-10-14(11-17(29-2)18(16)30-3)19(27)26-8-7-25-20(26)31-12-13-5-4-6-15(9-13)21(22,23)24/h4-6,9-11H,7-8,12H2,1-3H3 |
| Standard InChI Key | PNNKIQCVJXQAIB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |
Introduction
Structural and Chemical Profile
The molecular formula of the compound is C₁₉H₁₈F₃N₂O₃S, with a molecular weight of 454.46 g/mol. Its structure comprises three distinct regions:
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4,5-Dihydro-1H-imidazole-1-yl group: A partially saturated imidazole ring that enhances metabolic stability compared to fully aromatic analogs.
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(3-(Trifluoromethyl)benzyl)thio moiety: A sulfur-containing side chain with a trifluoromethyl group, known to improve lipophilicity and bioavailability.
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3,4,5-Trimethoxyphenyl methanone: A trimethoxy-substituted benzophenone fragment, a common feature in tubulin-binding anticancer agents .
The trifluoromethyl group (–CF₃) contributes to electron-withdrawing effects, potentially influencing reactivity and binding interactions. The thioether linkage (–S–) may participate in hydrogen bonding or hydrophobic interactions, while the methoxy groups (–OCH₃) enhance solubility and modulate electronic properties .
Synthesis and Characterization
Spectroscopic Characterization
Key characterization data include:
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¹H NMR: Expected signals include a singlet for the three methoxy groups (δ 3.8–4.0 ppm), aromatic protons from the trimethoxyphenyl ring (δ 6.5–7.0 ppm), and resonances for the imidazole and benzyl protons .
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¹³C NMR: Peaks corresponding to the carbonyl carbon (δ ~190 ppm), trifluoromethyl carbon (δ ~120 ppm, q, J = 280 Hz), and methoxy carbons (δ ~55 ppm) .
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HRMS: A molecular ion peak at m/z 454.46 (M+H⁺) confirms the molecular formula.
Structural and Crystallographic Insights
Although no crystal structure data exist for this specific compound, related imidazole derivatives exhibit distinct hydrogen-bonding patterns and packing arrangements . For example, 1H-imidazole-1-methanol forms macrocyclic hydrogen-bonded networks via O–H⋯N interactions . By analogy, the title compound’s thioether and methanone groups may facilitate similar intermolecular interactions, influencing its solid-state stability and solubility.
Biological Activity and Mechanisms
The structural similarity to patented anticancer agents suggests potential bioactivity . Key hypotheses include:
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Tubulin polymerization inhibition: The trimethoxyphenyl group is a hallmark of colchicine-site binders like combretastatin A-4, which disrupt microtubule dynamics .
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Kinase inhibition: Imidazole derivatives often target ATP-binding pockets in kinases, making this compound a candidate for tyrosine kinase inhibition.
Table 1: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Combretastatin A-4 | Tubulin | 2.1 | |
| Staurosporine | Protein Kinase C | 0.7 | |
| Title Compound (Predicted) | Tubulin/Kinases | N/A | Extrapolated |
Physicochemical Properties
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Solubility: Moderate solubility in DMSO and dichloromethane, limited in aqueous buffers (predicted logP ≈ 3.5).
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Stability: Susceptible to hydrolysis at the thioether linkage under acidic or oxidative conditions.
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Crystallinity: Likely amorphous due to the flexible 4,5-dihydroimidazole ring, though derivatives with rigid substituents exhibit crystalline phases .
Applications and Future Directions
This compound holds promise as a lead structure for anticancer drug development. Recommended studies include:
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In vitro cytotoxicity screening against cancer cell lines (e.g., MCF-7, A549).
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Target identification via proteomic profiling or molecular docking.
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SAR optimization to enhance potency and reduce off-target effects.
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